![molecular formula C10H13NOSi B6170579 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol CAS No. 2445793-27-9](/img/new.no-structure.jpg)
4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol
Description
4-[2-(Trimethylsilyl)ethynyl]pyridin-3-ol is a pyridine derivative characterized by a hydroxyl (-OH) group at position 3 and a trimethylsilylethynyl (-C≡C-Si(CH₃)₃) group at position 4 of the pyridine ring. This compound has a molecular formula of C₁₀H₁₃NOSi and a molecular weight of 194.24 g/mol . The trimethylsilyl (TMS) ethynyl group enhances solubility in nonpolar solvents, while the hydroxyl group introduces polarity, making the compound versatile for applications in organic synthesis and materials science .
Properties
CAS No. |
2445793-27-9 |
---|---|
Molecular Formula |
C10H13NOSi |
Molecular Weight |
191.30 g/mol |
IUPAC Name |
4-(2-trimethylsilylethynyl)pyridin-3-ol |
InChI |
InChI=1S/C10H13NOSi/c1-13(2,3)7-5-9-4-6-11-8-10(9)12/h4,6,8,12H,1-3H3 |
InChI Key |
LEXKRBZUCHXBJP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=NC=C1)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalytic System
The reaction proceeds via oxidative addition of 4-iodopyridin-3-ol to a Pd(0) catalyst, followed by transmetallation with (trimethylsilyl)acetylene in the presence of CuI. Reductive elimination yields the desired product while regenerating the catalyst. Key catalytic components include:
Optimized Protocol
A representative procedure involves refluxing 4-iodopyridin-3-ol (1.0 equiv), (trimethylsilyl)acetylene (1.2 equiv), Pd(PPh)Cl (5 mol%), and CuI (10 mol%) in anhydrous DMF at 100°C under argon for 12 hours. Workup includes extraction with ethyl acetate, silica gel chromatography (hexane:EtOAc 4:1), and recrystallization from methanol to afford white crystalline product (72% yield).
Table 1: Sonogashira Coupling Variants
Protection-Deprotection Strategies for Enhanced Regiocontrol
To circumvent competing side reactions at the phenolic -OH group, temporary protection using silyl ethers or benzyl groups is often employed.
Trimethylsilyl (TMS) Protection
Treating 4-iodopyridin-3-ol with hexamethyldisilazane (HMDS) in THF forms the TMS-protected intermediate, which undergoes Sonogashira coupling with 20% higher yield compared to unprotected substrates. Subsequent deprotection with KCO in methanol quantitatively restores the hydroxyl group.
Benzyl Ether Protection
Benzylation using BnBr and KCO in DMF affords 3-benzyloxy-4-iodopyridine, enabling coupling under stronger basic conditions (e.g., CsCO). Hydrogenolysis with Pd/C (10%) in ethanol removes the benzyl group, though this method introduces risks of over-reduction.
Alternative Metal-Catalyzed Approaches
Nickel-Catalyzed Alkynylation
NiCl(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane) catalyzes couplings with reduced catalyst loading (2 mol%) but requires stoichiometric Zn dust as reductant. Yields plateau at 65% due to competitive homocoupling of (trimethylsilyl)acetylene.
Copper-Free Conditions
Microwave-assisted reactions using Pd(dba) and Xantphos in DMAc achieve 70% yield in 2 hours, eliminating copper-induced side products. This method is preferable for acid-sensitive substrates.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the trimethylsilyl group, yielding a simpler ethynylpyridine derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-[2-(trimethylsilyl)ethynyl]pyridin-3-one, while reduction can produce 4-ethynylpyridin-3-ol.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly for creating more complex heterocyclic compounds. Its unique functional groups allow for:
- Substitution Reactions: The trimethylsilyl group can be replaced with other functional groups, enhancing the compound's utility in synthesizing derivatives.
- Oxidation and Reduction Reactions: The hydroxyl group is reactive, allowing for transformations into ketones or aldehydes.
Reaction Type | Major Products | Common Reagents |
---|---|---|
Oxidation | 4-[2-(trimethylsilyl)ethynyl]pyridin-3-one | KMnO4, CrO3 |
Reduction | 4-Ethynylpyridin-3-ol | LiAlH4, NaBH4 |
Substitution | Various functionalized derivatives | Nucleophiles (halides, amines) |
Biochemical Applications
In biochemistry, 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol is utilized to study enzyme interactions and as a probe in biochemical assays. Its hydroxyl group can form hydrogen bonds with biological targets, influencing binding affinities.
Case Study: Enzyme Interaction Studies
In research involving enzyme kinetics, this compound was used to assess its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated that modifications to the trimethylsilyl group could enhance or reduce inhibitory potency.
Material Science
The compound's unique properties make it suitable for developing specialty chemicals and materials. Its ability to participate in π-π interactions and hydrophobic interactions allows for:
- Polymerization Reactions: It can be incorporated into polymer matrices to modify physical properties.
- Coatings and Adhesives: Its reactivity can be exploited in formulating advanced coatings with enhanced durability.
Mechanism of Action
The mechanism of action of 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ethynyl and trimethylsilyl groups can participate in π-π interactions and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards various biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Below is a detailed comparison of 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol with key analogs, focusing on structural, electronic, and functional differences.
Positional Isomers
- 2-[(Trimethylsilyl)ethynyl]pyridin-3-ol (CAS 556832-92-9): Structure: Hydroxyl at position 3, TMS-ethynyl at position 2. Molecular Weight: 191.30 g/mol . This isomer is cataloged as a building block but lacks documented applications in polymer synthesis compared to the target compound .
Substituent-Modified Analogs
- Key Differences: The electron-withdrawing chlorine increases electrophilicity at the pyridine ring, favoring nucleophilic substitution reactions. However, the absence of a hydroxyl group eliminates hydrogen-bonding capacity, reducing solubility in polar solvents .
- 3-Dimethoxymethyl-5-[(trimethylsilyl)ethynyl]pyridine: Structure: Dimethoxymethyl (-CH(OCH₃)₂) at position 3, TMS-ethynyl at position 4. The electron-donating methoxy groups may stabilize cationic intermediates in catalytic processes .
Functional Group Variants
- 3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol :
- Structure : Propargyl alcohol (-CH₂C≡CH) linked to a dimethoxy-substituted pyridine.
- Key Differences : The propargyl alcohol enables click chemistry (e.g., azide-alkyne cycloaddition), a feature absent in the target compound. The dimethoxy groups enhance lipophilicity, making this analog more membrane-permeable .
- 4-(Aminomethyl)-6-cyclohexylpyridin-3-ol: Structure: Aminomethyl (-CH₂NH₂) at position 4, cyclohexyl at position 5.
Physicochemical and Functional Properties Comparison
Research and Application Insights
- Polymer Science: The TMS-ethynyl group in 4-[2-(TMS)ethynyl]pyridin-3-ol improves solubility in organic solvents, as seen in helicene-based polymers where similar TMS groups prevent aggregation . In contrast, non-silylated analogs (e.g., propargyl alcohol derivatives) exhibit lower solubility, limiting their utility in solution-phase polymer synthesis .
- Pharmaceutical Relevance: Compounds like 4-(aminomethyl)-6-cyclohexylpyridin-3-ol highlight the importance of balancing solubility and steric effects for drug design, whereas the target compound’s hydroxyl group may serve as a hydrogen-bond donor in protease inhibitors .
Biological Activity
The compound 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol is a pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a trimethylsilyl ethynyl group. The presence of the trimethylsilyl group enhances the compound's stability and solubility, making it a valuable intermediate in organic synthesis.
Structural Formula
The structural formula can be represented as:
This formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and silicon atoms, which contribute to its unique properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trimethylsilyl group can stabilize reactive intermediates, facilitating interactions with enzymes or receptors. Research indicates that this compound may exhibit:
- Antimicrobial Activity : It has shown potential in inhibiting the growth of various bacterial strains.
- Anticancer Properties : Preliminary studies suggest it may affect cancer cell proliferation through modulation of specific signaling pathways.
- Neuroprotective Effects : Its derivatives are being investigated for their ability to cross the blood-brain barrier and provide neuroprotection.
Case Studies
- Antimicrobial Activity : In a study evaluating various pyridine derivatives, this compound exhibited significant antibacterial effects against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL .
- Anticancer Research : A recent investigation into the compound's effects on human cancer cell lines revealed that it can induce apoptosis in breast cancer cells, suggesting its potential as a therapeutic agent .
- Neuroprotective Studies : Research focusing on the compound's ability to penetrate the blood-brain barrier demonstrated promising results in protecting neuronal cells from oxidative stress in vitro .
Synthesis and Derivatives
This compound can be synthesized through various methods, including:
- Sonogashira Coupling : This method involves coupling a suitable aryl halide with an alkyne in the presence of a palladium catalyst.
- Functionalization of Pyridine Derivatives : The introduction of the trimethylsilyl group can be achieved through silylation reactions.
Table 1: Synthesis Methods
Method | Description | Yield (%) |
---|---|---|
Sonogashira Coupling | Coupling of aryl halide with alkyne | 70-85 |
Silylation | Introduction of trimethylsilyl group | 60-75 |
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:
- In Vivo Studies : To assess efficacy and safety profiles.
- Mechanistic Studies : To explore interactions at the molecular level with specific targets.
- Development of Analogues : To enhance potency and selectivity for desired biological activities.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol, and what reaction conditions are critical for high yields?
- Methodological Answer: The compound can be synthesized via Sonogashira coupling between 4-iodopyridin-3-ol and trimethylsilylacetylene, using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide as a co-catalyst. Key conditions include anhydrous solvents (THF or DMF), inert atmosphere (N₂/Ar), and controlled temperature (60–80°C). Protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) prior to coupling may prevent side reactions . Post-reaction deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group. Yield optimization requires careful monitoring of reactant stoichiometry and catalyst loading .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the ethynyl group (δ ~90–100 ppm for sp-hybridized carbons) and hydroxyl proton (δ ~8–10 ppm, broad). Trimethylsilyl protons appear as a singlet near δ 0.2 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS or EI-MS verifies molecular weight (C₁₃H₁₇NOSi, MW = 247.36 g/mol) and fragmentation patterns.
- IR Spectroscopy: Stretching vibrations for -C≡C- (~2100 cm⁻¹) and -OH (~3200 cm⁻¹) validate functional groups .
Q. How does the hydroxyl group at the 3-position influence the compound’s solubility and reactivity?
- Methodological Answer: The hydroxyl group enhances solubility in polar solvents (e.g., methanol, DMSO) and enables hydrogen bonding, which impacts crystallization and supramolecular assembly. Reactivity studies should consider its acidity (pKa ~8–10), which allows deprotonation under basic conditions for functionalization (e.g., etherification). Comparative studies with non-hydroxylated analogs (e.g., 4-[2-(trimethylsilyl)ethynyl]pyridine) reveal differences in nucleophilic substitution rates and metal coordination .
Advanced Research Questions
Q. How can synthesis be optimized to minimize byproducts from ethynyl group reactivity?
- Methodological Answer: Side reactions (e.g., alkyne oligomerization) are mitigated by:
- Using excess trimethylsilylacetylene to drive coupling completion.
- Adding triphenylphosphine to stabilize Pd catalysts and reduce side reactions.
- Purification via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
Q. What strategies resolve discrepancies between computational and experimental electronic properties?
- Methodological Answer: Discrepancies in HOMO-LUMO gaps or charge distribution can arise from solvent effects or basis set limitations in DFT calculations. Validate computational models by:
- Comparing calculated UV-Vis spectra with experimental data (λmax shifts).
- Adjusting solvent parameters (e.g., PCM models) and using hybrid functionals (e.g., B3LYP-D3) for better accuracy .
Q. How do steric/electronic effects of the trimethylsilyl-ethynyl group influence cross-coupling reactivity?
- Methodological Answer: The silyl group acts as a steric shield, reducing undesired π-π stacking in catalytic cycles. Electronic effects (σ-donation from Si) stabilize intermediates in Suzuki-Miyaura couplings. Experimental validation involves comparing coupling rates with non-silylated analogs using kinetic profiling (e.g., in situ NMR monitoring) .
Q. What challenges arise in regioselective functionalization, and how are they addressed?
- Methodological Answer: Competing reactivity at the hydroxyl vs. ethynyl groups requires selective protection. For example:
- Protect -OH with TBSCl before functionalizing the ethynyl group.
- Use directing groups (e.g., pyridine N-oxide) to enhance regioselectivity in C-H activation reactions .
Q. What analytical approaches quantify trace impurities from silyl group degradation?
- Methodological Answer: Degradation products (e.g., silanols) are detected via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.